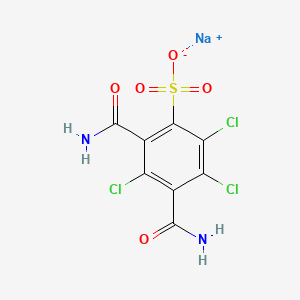
sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate is a chemical compound with the molecular formula C8H4Cl3N2O5SNa It is a derivative of benzenesulfonic acid and is characterized by the presence of three chlorine atoms and two carbamoyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate typically involves the sulfonation of 2,4,5-trichlorobenzene followed by the introduction of carbamoyl groups. The process begins with the dissolution of 2,4,5-trichlorobenzene in carbon disulfide, followed by the addition of concentrated sulfuric acid to achieve sulfonation. The resulting product is then treated with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. The carbamoyl groups may also play a role in binding to biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorothalonil metabolite R471811 sodium: A related compound with similar structural features and applications in pesticide research.
2,4,5-Trichlorobenzenesulfonic acid sodium salt: Another similar compound used in chemical synthesis and industrial applications.
Uniqueness
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H4Cl3N2NaO5S |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H5Cl3N2O5S.Na/c9-3-1(7(12)14)4(10)5(11)6(19(16,17)18)2(3)8(13)15;/h(H2,12,14)(H2,13,15)(H,16,17,18);/q;+1/p-1 |
Clé InChI |
WRVGRVNKPDJPKG-UHFFFAOYSA-M |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)C(=O)N)Cl)Cl)S(=O)(=O)[O-])C(=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





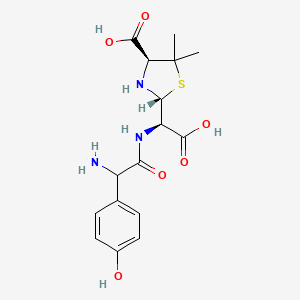
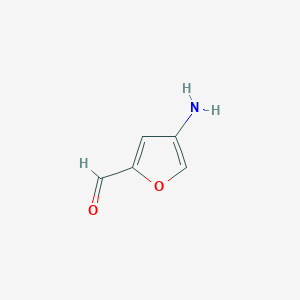


![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
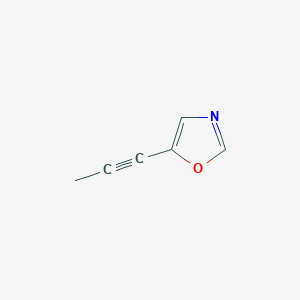
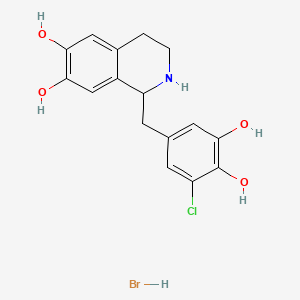
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)



